molecular formula C17H15FN2O B2761568 3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazole CAS No. 477708-86-4

3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazole

Cat. No.: B2761568
CAS No.: 477708-86-4
M. Wt: 282.318
InChI Key: UBAFDXPVXZRZDX-UHFFFAOYSA-N
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Description

3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a biphenyl group substituted with a fluorine atom, which is linked to the pyrazole ring through an ethoxy bridge. The presence of the fluorine atom and the biphenyl group imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole is unique due to the combination of the biphenyl group, fluorine atom, and pyrazole ring

Properties

IUPAC Name

5-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-12(17-9-10-19-20-17)21-14-7-8-15(16(18)11-14)13-5-3-2-4-6-13/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAFDXPVXZRZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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